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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474

CPL304110 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the dose escalation and dose-limiting
toxicities of CPL304110, a potent and selective inhibitor of Fibroblast Growth Factor Receptors
(FGFR) 1, 2, and 3. The following information is based on preliminary data from the ongoing
Phase | clinical trial (NCT04149691).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CPL3041107

Al: CPL304110 is a small molecule tyrosine kinase inhibitor that selectively targets and inhibits
FGFR1, FGFR2, and FGFR3.[1] Deregulation of the FGF/FGFR signaling pathway has been
implicated in the proliferation and survival of various tumor types. By inhibiting these receptors,
CPL304110 aims to block downstream signaling pathways, thereby inhibiting tumor growth.[1]

Q2: What is the design of the CPL304110 dose-escalation study?

A2: The Phase | trial (NCT04149691) is an open-label, multicenter, dose-escalation study in
adult subjects with advanced solid malignancies. The study consists of three parts: initial dose
escalation in patients without regard to FGFR molecular aberrations, dose escalation in
patients with documented FGFR aberrations, and a dose extension phase.[2] In the initial
phase IA, escalating doses of CPL304110 were administered in 28-day cycles.[1]
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Q3: What were the dose levels of CPL304110 evaluated in the Phase IA trial?

A3: In the Phase IA part of the study, patients received escalating doses ranging from 12.5 mg
to 100 mg once daily in cohorts 1-4 (in patients not screened for FGFR aberrations) and 175
mg once or twice daily in cohorts 5-6 (in patients with documented FGFR aberrations).[1]

Q4: Have any dose-limiting toxicities (DLTs) been observed with CPL304110?

A4: Based on the preliminary results from the Phase IA trial presented at the ESMO Targeted
Anticancer Therapies Congress 2023, no dose-limiting toxicities have been reported to date.[3]

Q5: What are the most common treatment-related adverse events (TRAES) associated with
CPL304110?

A5: The most frequently reported TRAES in the Phase IA trial were ocular toxicity, anemia, dry
eyes, and dry mouth.[1] At the time of data cutoff, only two incidences of grade >3 TRAEs had
been observed: an oral cavity fungal infection and an increase in alkaline phosphatase.[1]

Troubleshooting Guide
Issue: Unexpected or severe adverse events observed during preclinical or clinical research.
Possible Cause & Solution:

» Dose-related toxicity: The observed toxicity may be related to the administered dose of
CPL304110.

o Action: Refer to the dose-escalation data to determine if the observed toxicity has been
previously reported and at what dose levels. For clinical trials, adherence to the protocol-
defined dose escalation and DLT criteria is critical.

o Off-target effects: While CPL304110 is a selective FGFR inhibitor, off-target activities at
higher concentrations cannot be entirely ruled out.

o Action: Review the preclinical kinase inhibition profile of CPL304110 to assess potential
off-target interactions.
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o Patient-specific factors: Individual patient characteristics, such as co-morbidities or co-
medications, may influence the safety profile of CPL304110.

o Action: In a clinical setting, a thorough evaluation of the patient's medical history and
concomitant medications is necessary.

Data Presentation

Table 1. Summary of Dose Escalation Cohorts for CPL304110 Phase IA Trial

Cohort Dose of CPL304110 Patient Population

Advanced solid malignancies
14 12.5 mg to 100 mg once daily (not screened for FGFR

aberrations)

Advanced solid malignancies
5-6 175 mg once or twice daily with documented FGFR

aberrations

Data from the ESMO Targeted Anticancer Therapies Congress 2023 presentation.[1]

Table 2: Preliminary Treatment-Related Adverse Events (TRAEs) from CPL304110 Phase IA
Trial
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Adverse Event Frequency (%) Reported Grade(s)

o Not specified in preliminary
Ocular Toxicity 23.8%

report
) Not specified in preliminary

Anemia 19.0%

report

Not specified in preliminary
Dry Eyes 14.3%

report

Not specified in preliminary
Dry Mouth 14.3%

report
Oral Cavity Fungal Infection Not specified Grade =3 (one incident)
Alkaline Phosphatase Increase  Not specified Grade =3 (one incident)

Data from the ESMO Targeted Anticancer Therapies Congress 2023 presentation.[1]

Experimental Protocols

Protocol: Phase | Dose Escalation and Toxicity Assessment (Based on ClinicalTrials.gov
NCT04149691)

» Patient Population: Adult patients with advanced solid malignancies for whom standard
therapy is no longer effective.[2]

» Study Design: Open-label, multicenter, dose-escalation study.[2]

o Dose Administration: CPL304110 is administered orally once or twice daily in 28-day cycles.

[1][]

o Dose Escalation: A standard 3+3 dose-escalation design is typically followed in such studies
to determine the maximum tolerated dose (MTD).

» Toxicity Assessment: Patients are monitored for adverse events (AESs) throughout the study.
The severity of AEs is graded according to the National Cancer Institute's Common
Terminology Criteria for Adverse Events (CTCAE).
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 Definition of Dose-Limiting Toxicity (DLT): A DLT is a pre-defined drug-related toxicity that is
considered unacceptable. The specific criteria for what constitutes a DLT are outlined in the
clinical trial protocol. According to the clinical trial registration, the MTD is defined as the
highest dose associated with the occurrence of DLTs in less than 33% of patients.[2]
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Caption: CPL304110 inhibits the FGFR signaling pathway.
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Caption: Workflow for dose escalation and MTD determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Promising results for an FGFR 1-3 inhibitor in cancer [dailyreporter.esmo.org]

2. Preclinical characterization of CPL304110 as a potent and selective inhibitor of fibroblast
growth factor receptors 1, 2, and 3 for gastric, bladder, and squamous cell lung cancer -
PMC [pmc.ncbi.nlm.nih.gov]

¢ 3. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [CPL304110 dose escalation and dose-limiting
toxicities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180474#cpl304110-dose-escalation-and-dose-
limiting-toxicities]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b8180474?utm_src=pdf-body-img
https://www.benchchem.com/product/b8180474?utm_src=pdf-custom-synthesis
https://dailyreporter.esmo.org/esmo-targeted-anticancer-therapies-congress-2023/esmo-tat-congress-2023/promising-results-for-an-fgfr-1-3-inhibitor-in-molecularly-altered-tumours
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811212/
https://www.researchgate.net/publication/369102907_46O_Preliminary_results_from_a_phase_IA_trial_of_selective_FGFR1-3_inhibitor_CPL304110_in_patients_with_FGFR-deregulated_advanced_solid_malignancies
https://www.benchchem.com/product/b8180474#cpl304110-dose-escalation-and-dose-limiting-toxicities
https://www.benchchem.com/product/b8180474#cpl304110-dose-escalation-and-dose-limiting-toxicities
https://www.benchchem.com/product/b8180474#cpl304110-dose-escalation-and-dose-limiting-toxicities
https://www.benchchem.com/product/b8180474#cpl304110-dose-escalation-and-dose-limiting-toxicities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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